2-(4-METHYLPHENYL)-5,6-DIPHENYL-1-(2-PHENYLETHYL)-1H-IMIDAZO[1,2-A][1,3]DIAZOLE
Overview
Description
2-(4-METHYLPHENYL)-5,6-DIPHENYL-1-(2-PHENYLETHYL)-1H-IMIDAZO[1,2-A][1,3]DIAZOLE is a complex heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPHENYL)-5,6-DIPHENYL-1-(2-PHENYLETHYL)-1H-IMIDAZO[1,2-A][1,3]DIAZOLE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound often employ high-throughput techniques such as microwave-assisted synthesis and solvent-free conditions to enhance yield and reduce reaction time . These methods are designed to be environmentally benign and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLPHENYL)-5,6-DIPHENYL-1-(2-PHENYLETHYL)-1H-IMIDAZO[1,2-A][1,3]DIAZOLE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, hydrogen peroxide for oxidation, and sodium borohydride for reduction . Reaction conditions vary but generally involve moderate temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields hydroxylated derivatives, while reduction can produce amine-functionalized compounds .
Scientific Research Applications
2-(4-METHYLPHENYL)-5,6-DIPHENYL-1-(2-PHENYLETHYL)-1H-IMIDAZO[1,2-A][1,3]DIAZOLE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-METHYLPHENYL)-5,6-DIPHENYL-1-(2-PHENYLETHYL)-1H-IMIDAZO[1,2-A][1,3]DIAZOLE involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like cyclooxygenase (COX-2), leading to anti-inflammatory effects . The compound’s structure allows it to bind to various biological targets, disrupting normal cellular functions and leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazole: A simpler analog with fewer substituents, used in similar applications but with different reactivity and selectivity.
4,5-Diphenylimidazole: Another related compound with distinct properties and applications in pharmaceuticals and materials science.
Uniqueness
What sets 2-(4-METHYLPHENYL)-5,6-DIPHENYL-1-(2-PHENYLETHYL)-1H-IMIDAZO[1,2-A][1,3]DIAZOLE apart is its unique combination of substituents, which confer specific reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields .
Properties
IUPAC Name |
2-(4-methylphenyl)-5,6-diphenyl-1-(2-phenylethyl)imidazo[1,2-a]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27N3/c1-24-17-19-26(20-18-24)29-23-35-31(28-15-9-4-10-16-28)30(27-13-7-3-8-14-27)33-32(35)34(29)22-21-25-11-5-2-6-12-25/h2-20,23H,21-22H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKRZBWRNNQZMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=C(N=C3N2CCC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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